Verbascosaponin

Description

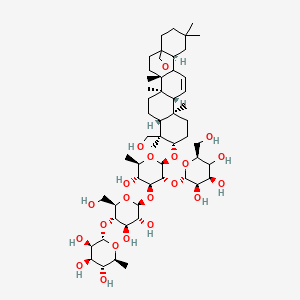

The study of Verbascosaponin is situated at the intersection of natural product chemistry and pharmacology. As a member of the vast saponin (B1150181) family, its unique structural features and biological activities make it a subject of ongoing scientific inquiry.

Natural product chemistry is a field dedicated to the isolation, structure elucidation, and synthesis of chemical compounds from natural sources. Within this discipline, saponins (B1172615) represent a diverse group of glycosides, characterized by their soap-like foaming properties in aqueous solutions. They are broadly classified based on the chemical nature of their aglycone, or non-sugar, portion.

Saponins are primarily categorized into two major groups: triterpenoid (B12794562) saponins and steroidal saponins . Triterpenoid saponins, which are more common in the plant kingdom, possess a 30-carbon aglycone backbone, while steroidal saponins have a 27-carbon steroidal aglycone. This compound falls under the category of a triterpenoid saponin .

Furthermore, saponins can be sub-classified based on the number of sugar chains attached to the aglycone. Monodesmosidic saponins have a single sugar chain, typically attached at the C-3 position of the aglycone. In contrast, bidesmosidic saponins have two sugar chains, commonly attached at the C-3 and C-28 positions. This compound is structurally classified as an oleanane-type triterpenoid saponin . The oleanane (B1240867) skeleton is a pentacyclic triterpenoid structure that is a common aglycone among saponins.

Table 1: Classification of Saponins

| Classification Criteria | Categories | Description |

|---|---|---|

| Aglycone Structure | Triterpenoid Saponins | Possess a 30-carbon aglycone backbone. |

| Steroidal Saponins | Possess a 27-carbon steroidal aglycone. | |

| Number of Sugar Chains | Monodesmosidic | One sugar chain attached to the aglycone. |

| Bidesmosidic | Two sugar chains attached to the aglycone. |

The academic interest in this compound stems from its status as a bioactive compound. Bioactive compounds are substances that have a biological effect on living organisms, tissues, or cells. Triterpenoid saponins, as a class, are known for a wide range of pharmacological activities, and this compound is no exception.

Key bioactive properties of this compound that have been investigated include:

Anti-inflammatory Activity : Research has demonstrated that this compound exhibits anti-inflammatory effects nih.govtandfonline.comnih.gov. Studies suggest that it may exert this activity by diminishing cyclooxygenase activity tandfonline.com.

Antimicrobial Activity : this compound has also been noted for its antimicrobial properties against certain bacterial and fungal strains nih.gov. This has led to investigations into its potential as a natural antimicrobial agent.

The presence of these biological activities makes this compound a molecule of interest for further research in the development of new therapeutic agents.

Table 2: Investigated Bioactive Properties of this compound

| Bioactive Property | Description |

|---|---|

| Anti-inflammatory | Demonstrated ability to reduce inflammation, potentially through the inhibition of cyclooxygenase activity tandfonline.com. |

| Antimicrobial | Shows inhibitory effects against various bacterial and fungal pathogens nih.gov. |

The current research landscape for this compound is multifaceted, encompassing its isolation, characterization, and the exploration of its biological activities. Key areas of ongoing research include:

Isolation and Structural Elucidation : A significant portion of research focuses on the isolation of this compound from various plant species, particularly those belonging to the Verbascum genus, commonly known as mullein nih.govnih.gov. Advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC), are employed for the purification and quantification of this compound from plant extracts.

Pharmacological Investigations : The anti-inflammatory and antimicrobial properties of this compound continue to be a major focus of pharmacological studies nih.govtandfonline.comnih.gov. Research is ongoing to understand the mechanisms of action underlying these effects and to evaluate its potential in various experimental models.

Biosynthesis : While the complete biosynthetic pathway of many saponins is still under investigation, research into the biosynthesis of related triterpenoids provides a foundation for understanding how this compound is produced in plants. This area of study is crucial for the potential biotechnological production of this compound.

The collective efforts in these research areas aim to provide a comprehensive understanding of this compound, from its chemical properties to its potential applications in medicine and other fields. The ongoing studies are essential for unlocking the full potential of this bioactive natural product.

Structure

2D Structure

Properties

CAS No. |

74163-66-9 |

|---|---|

Molecular Formula |

C54H88O21 |

Molecular Weight |

1073.3 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5R,6R)-5-hydroxy-2-[[(4S,5R,8R,9R,10S,13S,14R,18R)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyl-3-[(2S,3R,4R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C54H88O21/c1-24-32(58)35(61)38(64)44(68-24)73-41-27(21-56)71-46(40(66)37(41)63)74-42-33(59)25(2)69-47(43(42)75-45-39(65)36(62)34(60)26(20-55)70-45)72-31-11-12-49(5)28(50(31,6)22-57)9-13-51(7)29(49)10-14-54-30-19-48(3,4)15-17-53(30,23-67-54)18-16-52(51,54)8/h10,14,24-47,55-66H,9,11-13,15-23H2,1-8H3/t24-,25+,26-,27+,28+,29+,30+,31-,32-,33+,34?,35+,36+,37+,38+,39+,40+,41+,42-,43+,44-,45-,46-,47-,49-,50-,51+,52-,53?,54?/m0/s1 |

InChI Key |

FFKHYLGULXFXII-PYSZZYHCSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)CO)CCC7(C6C=CC89C7(CCC1(C8CC(CC1)(C)C)CO9)C)C)C)C)O)CO)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O[C@H]4[C@@H]([C@@H](C([C@@H](O4)CO)O)O)O)O[C@H]5CC[C@]6([C@H]([C@]5(C)CO)CC[C@@]7([C@@H]6C=CC89[C@]7(CCC1([C@H]8CC(CC1)(C)C)CO9)C)C)C)C)O)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)CO)CCC7(C6C=CC89C7(CCC1(C8CC(CC1)(C)C)CO9)C)C)C)C)O)CO)O)O)O |

Synonyms |

verbascosaponin |

Origin of Product |

United States |

Occurrence and Botanical Distribution of Verbascosaponin

Genetic Factors

Genetic diversity within a plant species can lead to significant variations in the chemical composition, including the saponin (B1150181) content. frontiersin.orgnih.gov Different populations or varieties of the same plant species may exhibit different profiles of secondary metabolites due to their unique genetic makeup. frontiersin.org For instance, studies on Verbascum have revealed considerable phenotypical variation, which is linked to their ability to grow in a wide range of habitats. mdpi.com This variation extends to the production of phytochemicals. wikipedia.org Hybrids of Verbascum species are also common, which can lead to novel combinations and concentrations of compounds like verbascosaponin. wikipedia.org Research into the genetic diversity of plant populations has shown that variations can exist at both the species and population levels, affecting the biosynthesis of compounds. nih.gov

Environmental Factors

Environmental conditions play a crucial role in the production and accumulation of saponins (B1172615) in plants. nih.govnih.gov These factors can cause stress, which often triggers a defense response in the plant, leading to an increased synthesis of secondary metabolites. nih.gov

Water Availability: Studies on Verbascum songaricum have indicated that reduced irrigation can lead to an increase in certain secondary metabolites, such as phenolic acids and flavonoids. nih.gov While this study did not measure this compound directly, it is plausible that water stress could similarly influence its accumulation.

Soil Composition: The nutrient profile of the soil is a critical factor. The availability of macronutrients (like nitrogen, phosphorus, potassium) and micronutrients, as well as the soil's organic matter content, can influence the plant's metabolic pathways. researchgate.netresearchgate.net Research on Verbascum songaricum has shown a correlation between environmental factors, including soil properties like nitrogen and organic matter content, and the production of essential oils. mdpi.comresearchgate.net This suggests that soil fertility and composition likely impact the biosynthesis of other secondary metabolites, including saponins. Verbascum species often thrive in well-drained, even poor, soils, which can affect their phytochemical profile. researchgate.netnih.govsemanticscholar.org

Elicitors: The biosynthesis of saponins can be stimulated by the application of elicitors, which are compounds that trigger a defense response in the plant. Jasmonates (like methyl jasmonate) and salicylates are well-known elicitors that have been shown to enhance saponin production in various plant cell cultures. wikipedia.orgresearchgate.net This suggests that external stimuli and stress signals can directly ramp up the production pathways for compounds like this compound.

Below is a summary of environmental factors and their likely influence on the accumulation of saponins, including this compound, in plants.

| Factor | Potential Influence on Saponin Accumulation | Research Context |

| Water Stress | May increase the concentration of secondary metabolites. | Studies on Verbascum songaricum showed increased phenolics and flavonoids under reduced irrigation. nih.gov |

| Light Intensity | Affects overall plant growth and secondary metabolite production. High intensity can be beneficial up to a point. | General plant physiology and studies on various species show a direct link between light and phytochemical production. mdpi.com |

| Temperature | Influences metabolic rates and can affect the transition between growth phases, impacting chemical synthesis. | General plant science indicates temperature is a key regulator of plant processes. nih.govmdpi.com |

| Soil Nutrients | The availability of nutrients like nitrogen and organic matter can modulate the production of secondary metabolites. | Studies on Verbascum have linked soil properties to the yield of other phytochemicals like essential oils. mdpi.comfrontiersin.orgresearchgate.net |

| Elicitors | Application of elicitors like methyl jasmonate can significantly boost saponin synthesis. | Research on various plant cell cultures demonstrates enhanced saponin production. wikipedia.orgresearchgate.net |

This table provides a general overview based on available research on Verbascum and other saponin-producing plants. Direct quantitative data for this compound specifically is limited.

Biosynthetic Pathways and Regulation of Verbascosaponin

Precursor Pathways for Triterpenoid (B12794562) Saponin (B1150181) Core Structure

The biosynthesis of the C30 triterpenoid core of verbascosaponin originates from the isoprenoid pathway. frontiersin.org Isoprenoids, also known as terpenoids, are a vast class of natural products built from five-carbon (C5) isoprene (B109036) units. genome.jpnih.gov The initial assembly of these fundamental building blocks occurs via two distinct pathways in plants, the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. For triterpenoid saponins (B1172615), the cytosolic MVA pathway is the primary contributor. frontiersin.orgnih.gov

The MVA pathway, operating in the plant cell's cytosol, is responsible for producing the precursors for triterpenoid saponins. genome.jpnih.gov The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This molecule is then reduced to mevalonic acid (MVA) by the enzyme HMG-CoA reductase (HMGR), which is a key rate-limiting step in the pathway. mdpi.com Following a series of phosphorylation and decarboxylation reactions catalyzed by enzymes including mevalonate kinase (MK), phosphomevalonate kinase (PMK), and mevalonate-5-pyrophosphate decarboxylase (MDC), MVA is converted into the C5 isoprenoid unit, isopentenyl pyrophosphate (IPP). frontiersin.orgresearchgate.net

IPP is the universal C5 precursor for all isoprenoids. nih.govnih.gov An isomerase enzyme converts a portion of the IPP into its more reactive allylic isomer, dimethylallyl pyrophosphate (DMAPP). nih.govfrontiersin.org These two C5 units, IPP and DMAPP, are the fundamental building blocks for higher-order isoprenoids. genome.jp

The formation of the triterpenoid skeleton proceeds through sequential head-to-tail condensations:

One molecule of IPP and one molecule of DMAPP are joined by geranyl diphosphate (B83284) synthase (GPS) to form the C10 compound geranyl pyrophosphate (GPP). researchgate.net

GPP is then condensed with another molecule of IPP by farnesyl pyrophosphate synthase (FPS) to yield the C15 compound farnesyl pyrophosphate (FPP). researchgate.netresearchgate.net

In the first committed step towards triterpenoid synthesis, two molecules of FPP are joined head-to-head by the enzyme squalene (B77637) synthase (SS) to produce the C30 hydrocarbon, squalene. researchgate.net

Squalene then undergoes epoxidation by squalene epoxidase (SE), forming 2,3-oxidosqualene (B107256). nih.govresearchgate.net This molecule is the final acyclic precursor for the cyclization reactions that generate the diverse array of triterpenoid scaffolds. nih.gov

Glycosylation Mechanisms and Sugar Moiety Attachment in this compound Biosynthesis

Following the formation of the triterpenoid aglycone (the non-sugar core), the structure undergoes extensive tailoring, most notably through glycosylation. This process involves the attachment of sugar moieties to the core structure, which is critical for the solubility and biological properties of the resulting saponin.

In the biosynthesis of triterpenoid saponins like this compound, glycosylation is primarily catalyzed by a large family of enzymes known as UDP-dependent glycosyltransferases (UGTs). frontiersin.orgnih.gov These enzymes transfer a sugar residue, such as glucose, galactose, or rhamnose, from an activated sugar donor, typically a UDP-sugar, to a specific position on the aglycone. For oleanane-type saponins found in Verbascum species, the sugar chains are commonly attached at the C-3 position of the aglycone. fabad.org.tr The process can be sequential, with multiple UGTs adding different sugars in a specific order to build a complex oligosaccharide chain. The specific UGTs responsible for the precise glycosylation pattern of this compound have not been fully characterized but are a subject of ongoing research in related plant species.

Enzymatic Steps and Putative Enzyme Identification in this compound Synthesis

The complete synthesis of this compound involves a cascade of enzymatic reactions. While the specific enzymes for every step in the Verbascum species have not all been isolated and characterized, their identities can be inferred from studies on the biosynthesis of other oleanane-type saponins in various plants. frontiersin.orgmdpi.com The key enzyme classes involved are oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and UDP-glycosyltransferases (UGTs). nih.gov

Cyclization: The cyclization of 2,3-oxidosqualene is a critical branching point. An oxidosqualene cyclase known as β-amyrin synthase (β-AS) catalyzes the cyclization of 2,3-oxidosqualene to form β-amyrin, the pentacyclic triterpenoid core characteristic of the oleanane (B1240867) family, to which this compound belongs. nih.govmdpi.com

Oxidation: The β-amyrin skeleton is then decorated by cytochrome P450 monooxygenases (P450s). These enzymes introduce hydroxyl groups and other functionalities at various positions on the triterpenoid ring structure, creating the specific aglycone. frontiersin.orgnih.gov

Glycosylation: As described previously, UGTs attach the sugar chains to the modified aglycone to complete the saponin structure. nih.gov

Putative genes encoding these enzymes are often identified through transcriptomic analysis of saponin-producing plants. frontiersin.orgmdpi.com

Table 1: Key Enzyme Classes in Triterpenoid Saponin Biosynthesis

Molecular Regulation of this compound Biosynthesis

The production of this compound is a highly regulated process controlled at the molecular level, primarily through the expression of the genes encoding the biosynthetic enzymes. Environmental cues and developmental stage can influence the rate of synthesis by modulating gene expression. numberanalytics.com The regulation is often mediated by transcription factors that bind to promoter regions of biosynthetic genes, thereby activating or repressing their transcription. numberanalytics.com

Gene expression profiling is a powerful technique used to understand the regulation of metabolic pathways like that of this compound. nih.govwikipedia.org By measuring the abundance of messenger RNA (mRNA) transcripts for specific enzymes, researchers can get a snapshot of gene activity in a particular tissue or at a specific time. news-medical.net

Transcriptome analysis, often using technologies like RNA-sequencing (RNA-Seq), allows for a global view of gene expression. frontiersin.orgmdpi.com In studies of saponin-producing plants, researchers have compared the transcriptomes of different organs (e.g., roots versus leaves) or plants at different developmental stages to identify candidate genes involved in saponin biosynthesis. frontiersin.orgnih.gov Genes whose expression levels are highly correlated with the accumulation of saponins are considered strong candidates for involvement in the pathway. mdpi.com For instance, studies on Anemone flaccida identified numerous unigenes encoding enzymes of the MVA pathway, P450s, and UGTs that were differentially expressed in rhizomes compared to leaves, consistent with the accumulation of triterpenoid saponins in the rhizomes. frontiersin.org This approach allows for the identification of the specific gene family members (isoforms) that are likely responsible for catalyzing the steps toward the synthesis of specific compounds like this compound.

Table 2: Chemical Compounds Mentioned

Transcriptional and Post-Transcriptional Regulatory Elements

The biosynthesis of this compound, as a member of the triterpenoid saponin class, is a complex process that is tightly regulated at multiple levels to control the timing, location, and amount of its production within the plant. nih.gov While research specifically targeting the regulatory networks of this compound is still emerging, the extensive studies on other triterpenoid saponins in various plant species provide a robust framework for understanding its regulation. The control is primarily exerted at the transcriptional level through the action of transcription factors (TFs), often in response to internal developmental cues and external stimuli like phytohormones. nih.govmdpi.com Post-transcriptional mechanisms also contribute an additional layer of regulatory complexity. mdpi.com

Transcriptional Regulation

The expression of genes encoding the enzymes of the saponin biosynthetic pathway is orchestrated by a sophisticated network of transcription factors. nih.gov Phytohormones, particularly jasmonates like methyl jasmonate (MeJA), are key signaling molecules that can trigger the expression of these regulatory TFs, thereby inducing the entire biosynthetic pathway. mdpi.comnih.gov Several families of transcription factors have been identified as crucial regulators of triterpenoid saponin biosynthesis. mdpi.comscielo.broup.com

Key transcription factor families involved include:

Basic Helix-Loop-Helix (bHLH): These TFs are prominent positive regulators. mdpi.comnih.gov In the model legume Medicago truncatula, the JA-inducible bHLH transcription factors TSAR1 and TSAR2 have been shown to activate the genes for non-hemolytic and hemolytic triterpenoid saponins, respectively. mdpi.comoup.com Their overexpression leads to a significant increase in the accumulation of these saponins. oup.com These TFs can activate genes encoding key enzymes of the upstream mevalonate (MVA) pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), as well as downstream pathway genes, demonstrating their role as master regulators. oup.com

MYB: The R2R3-MYB subfamily of transcription factors is heavily involved in regulating terpenoid biosynthesis. oup.comoup.com They can function as both activators and repressors. For example, in Panax notoginseng, PnMYB1 acts as a positive modulator, while PnMYB4 functions as a repressor of saponin biosynthesis by directly binding to the promoters of key biosynthetic genes. oup.com

WRKY: This family of TFs often works in concert with other factors to modulate secondary metabolism. mdpi.comscielo.br A MeJA-inducible WRKY transcription factor was identified as a positive regulator of ginsenoside biosynthesis in American ginseng. mdpi.com

APETALA2/Ethylene Response Factor (AP2/ERF): These TFs are also known to positively regulate triterpenoid saponin biosynthesis, often as part of the response to jasmonate signaling. mdpi.com

Basic Leucine Zipper (bZIP): While many TFs act as activators, bZIP factors have been identified as negative regulators. In M. truncatula, bZIP17 and bZIP60 were found to suppress JA-dependent saponin synthesis by inhibiting the activity of the TSAR1 and TSAR2 activators. mdpi.com

This interplay between positive and negative regulators allows for the fine-tuning of saponin production in response to the plant's physiological needs and environmental conditions. nih.gov

| Transcription Factor (Example) | Family | Function | Target Plant/Pathway | Reference(s) |

| TSAR1 | bHLH | Positive regulator | Medicago truncatula (Non-hemolytic saponins) | mdpi.comoup.comnih.gov |

| TSAR2 | bHLH | Positive regulator | Medicago truncatula (Hemolytic saponins) | mdpi.comoup.comnih.gov |

| TSAR3 | bHLH | Positive regulator | Medicago truncatula (Seed-specific hemolytic saponins) | mdpi.comnih.gov |

| PnMYB1 | R2R3-MYB | Positive regulator | Panax notoginseng (Ginsenosides) | oup.com |

| PnMYB4 | R2R3-MYB | Negative regulator | Panax notoginseng (Ginsenosides) | oup.com |

| bZIP17 / bZIP60 | bZIP | Negative regulators | Medicago truncatula (Saponins) | mdpi.com |

Post-Transcriptional Regulatory Elements

Gene expression is also controlled after the DNA has been transcribed into messenger RNA (mRNA). wikipedia.org These post-transcriptional regulatory mechanisms add another layer of control, fine-tuning protein production from mRNA transcripts. mdpi.com While this area is less explored for saponin biosynthesis compared to transcriptional control, evidence suggests its importance. mdpi.comfrontiersin.org Potential mechanisms include:

MicroRNAs (miRNAs): These are small, non-coding RNA molecules that can bind to mRNA, leading to its degradation or the repression of its translation into a protein. mdpi.com miRNAs have been reported to be involved in the regulation of terpenoid biosynthesis and accumulation in plants, although specific miRNAs targeting this compound pathway genes have yet to be identified. mdpi.com

Alternative Splicing: This process can generate multiple different proteins from a single gene by varying how the mRNA is processed. frontiersin.org It has been shown to play a critical role in other secondary metabolite pathways, such as lignin (B12514952) biosynthesis, by affecting the function of both regulatory and enzymatic proteins. frontiersin.org It is plausible that this mechanism also contributes to the regulation of the complex this compound pathway.

Metabolic Engineering Strategies for Enhanced this compound Production

The low yield of many valuable secondary metabolites, including saponins, from their native plant sources often limits their large-scale application. ugent.be Metabolic engineering offers a powerful and promising approach to increase the production of desired compounds like this compound. wikipedia.orgnih.gov This involves the targeted modification of genetic and regulatory processes within an organism to optimize metabolic pathways and enhance the output of a specific substance. wikipedia.org Strategies can be applied either in the native plant (or its cell cultures) or by transferring the biosynthetic pathway into a microbial host (heterologous production). ugent.beresearchgate.net

Enhancing Precursor Supply A crucial strategy is to increase the availability of the fundamental precursors required for biosynthesis. Triterpenoid saponins are derived from the MVA pathway, which produces the precursor 2,3-oxidosqualene. mdpi.comresearchgate.net The enzyme HMGR is a key rate-limiting step in this pathway. oup.com Engineering the MVA pathway to channel more metabolic flux towards 2,3-oxidosqualene can significantly boost the final saponin yield. This can be achieved by overexpressing genes for rate-limiting enzymes like HMGR or by upregulating transcription factors that control the entire upstream pathway. oup.comnih.gov

Overexpression of Biosynthetic and Regulatory Genes A direct approach involves the overexpression of genes encoding the key enzymes directly involved in the saponin biosynthetic pathway. researchgate.net This includes:

Oxidosqualene Cyclases (OSCs): These enzymes catalyze the first committed step, cyclizing 2,3-oxidosqualene into the specific triterpene backbone (e.g., β-amyrin). mdpi.comresearchgate.net

Tailoring Enzymes: Subsequent modifications to the triterpene skeleton are carried out by enzymes like Cytochrome P450 monooxygenases (CYP450s), which add hydroxyl groups, and UDP-glycosyltransferases (UGTs), which attach sugar moieties. mdpi.comresearchgate.net

A more sophisticated and often more effective strategy is to overexpress the master regulatory transcription factors (e.g., bHLH or MYB family members) that control these biosynthetic genes. oup.comoup.com Overexpressing a single transcription factor can coordinately upregulate the expression of multiple pathway genes, leading to a substantial and balanced increase in the production of the final saponin product. oup.com

Heterologous Production in Microbial Hosts Recent advances in synthetic biology have enabled the transfer of entire plant biosynthetic pathways into microorganisms like the yeast Saccharomyces cerevisiae. ugent.beresearchgate.net This approach, known as heterologous production, offers several advantages, including rapid growth, production in controlled fermenters, and simpler purification processes. ugent.benih.gov To produce triterpenoid saponins in yeast, genes encoding the necessary plant enzymes (OSCs, CYP450s, UGTs) are introduced into a yeast strain that has often been engineered for high precursor flux. researchgate.netnih.gov For instance, researchers have successfully established yeast platforms for producing high levels of saponin building blocks like β-amyrin and have even created novel saponin structures through combinatorial biosynthesis. ugent.be Overexpressing transcription factors like Rap1 in yeast has been shown to boost triterpenoid production by enhancing both precursor supply and the expression of the introduced heterologous genes. nih.gov

| Strategy | Description | Example Target(s) | Reference(s) |

| Enhancing Precursor Supply | Increasing the metabolic flux towards the common precursor, 2,3-oxidosqualene. | Overexpression of MVA pathway enzymes like HMGR. | oup.comnih.gov |

| Overexpression of Biosynthetic Genes | Increasing the levels of key enzymes in the saponin pathway. | Overexpression of oxidosqualene cyclases (OSCs), Cytochrome P450s (CYP450s), and UDP-glycosyltransferases (UGTs). | mdpi.comresearchgate.netnih.gov |

| Overexpression of Regulatory Genes | Using a master-switch transcription factor to upregulate the entire pathway. | Overexpression of bHLH factors (e.g., TSAR1, TSAR2) or MYB factors. | oup.comoup.com |

| Heterologous Production | Reconstructing the biosynthetic pathway in a microbial host like yeast. | Transfer of plant OSC, CYP450, and UGT genes into Saccharomyces cerevisiae. | ugent.beresearchgate.netnih.gov |

| Transient Expression in Plants | Rapidly testing gene function and producing compounds in a non-native plant host. | Expression of saponin biosynthesis genes in Nicotiana benthamiana. | nih.govnih.gov |

Compound and Gene Name Directory

| Name | Type |

| This compound | Triterpenoid Saponin |

| 2,3-oxidosqualene | Triterpenoid Precursor |

| β-amyrin | Triterpene Skeleton |

| Lupeol | Triterpene Skeleton |

| Oleanolic Acid | Triterpenoid Sapogenin |

| 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) | Enzyme |

| Oxidosqualene Cyclase (OSC) | Enzyme |

| Cytochrome P450 monooxygenase (CYP450) | Enzyme |

| UDP-glycosyltransferase (UGT) | Enzyme |

| TSAR1, TSAR2, TSAR3 | bHLH Transcription Factors |

| PnMYB1, PnMYB4 | MYB Transcription Factors |

| bZIP17, bZIP60 | bZIP Transcription Factors |

| Rap1 | Transcription Factor |

| Methyl Jasmonate (MeJA) | Phytohormone |

Extraction and Isolation Methodologies for Verbascosaponin

Conventional Extraction Techniques for Saponins (B1172615)

Traditional methods for extracting saponins, including verbascosaponin, have been widely used due to their simplicity and cost-effectiveness. ijbsac.org These methods typically involve the use of organic solvents to isolate the desired compounds from the plant matrix. ijbsac.org

Maceration and Percolation Optimizations for this compound

Maceration involves soaking the plant material in a solvent for a specific period, allowing the soluble compounds to dissolve. researchgate.net It is a straightforward process often conducted at room temperature. researchgate.netuobasrah.edu.iq For this compound extraction, this typically involves using a polar solvent like methanol (B129727) or ethanol (B145695). The efficiency of maceration can be influenced by factors such as the particle size of the plant material, the solvent-to-solid ratio, temperature, and duration of soaking. uobasrah.edu.iq While simple, maceration can be time-consuming, often requiring several days to achieve a satisfactory yield. researchgate.net

Percolation offers a more efficient alternative to simple maceration. pinesherbals.com In this continuous process, a fresh solvent is slowly passed through the powdered plant material packed in a column called a percolator. researchgate.netdergipark.org.tr This constant flow of fresh solvent helps to maintain a concentration gradient, driving more of the target compound into the solvent. pinesherbals.com For this compound, this method can lead to a more exhaustive extraction compared to maceration in a shorter time frame. philadelphia.edu.jo Optimization of percolation involves controlling the flow rate of the solvent and ensuring uniform packing of the plant material to prevent channeling. pinesherbals.comphiladelphia.edu.jo

| Feature | Maceration | Percolation |

| Principle | Soaking of plant material in a solvent. researchgate.net | Continuous flow of fresh solvent through plant material. researchgate.net |

| Efficiency | Generally lower and slower. pinesherbals.com | Higher and faster due to continuous extraction. pinesherbals.com |

| Solvent Usage | Can be high, especially if repeated extractions are needed. ijbsac.org | Can be more efficient in solvent use. pinesherbals.com |

| Time | Typically longer, often days. researchgate.net | Generally shorter than maceration. philadelphia.edu.jo |

Soxhlet Extraction Parameters and Efficiency

Soxhlet extraction is a well-established and efficient method for the continuous extraction of compounds from solid materials. wikipedia.orgyork.ac.uk It utilizes a specialized apparatus where the solvent is repeatedly vaporized and condensed, flowing over the plant material contained in a thimble. wikipedia.org This process ensures that the material is constantly extracted with fresh, hot solvent, which can significantly increase extraction efficiency, particularly for compounds with limited solubility. wikipedia.org

Key parameters that influence the efficiency of Soxhlet extraction for this compound include the choice of solvent, the temperature of the heating mantle, and the duration of the extraction cycles. bcluae.com Methanol is a commonly used solvent for saponin (B1150181) extraction due to its polarity. globalresearchonline.net The extraction time is typically several hours, with the solvent cycling through the apparatus multiple times to ensure exhaustive extraction. york.ac.ukepa.gov While highly efficient, a major drawback of Soxhlet extraction is the potential for thermal degradation of heat-sensitive compounds like some saponins due to prolonged exposure to high temperatures. ijbsac.org

Advanced and Green Extraction Approaches

In recent years, there has been a shift towards more advanced and environmentally friendly extraction techniques that offer advantages such as reduced solvent consumption, shorter extraction times, and higher yields. crsubscription.comnih.gov

Supercritical Fluid Extraction (SFE) of this compound

Supercritical fluid extraction (SFE) is a green technology that employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. mdpi.comnih.gov A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, exhibiting properties of both a liquid and a gas. wikipedia.org Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the extract by depressurization. mdpi.comdedietrich.com

The selectivity of SFE can be finely tuned by modifying the pressure and temperature, allowing for the targeted extraction of specific compounds. wikipedia.org For polar compounds like this compound, a co-solvent such as ethanol or methanol is often added to the supercritical CO2 to increase its solvating power. wikipedia.orgmdpi.com SFE offers the advantage of extracting compounds at relatively low temperatures, which is beneficial for preserving the integrity of thermolabile saponins. mdpi.com

| Parameter | Typical Range for SFE | Impact on this compound Extraction |

| Pressure | 10-40 MPa mdpi.com | Higher pressure generally increases solvent density and solvating power. |

| Temperature | 35-60 °C mdpi.com | Affects solvent density and vapor pressure of the analyte. |

| Co-solvent | Ethanol, Methanol (5-15%) mdpi.com | Increases the polarity of supercritical CO2, enhancing the extraction of polar saponins. |

| Flow Rate | Variable | Influences the contact time between the solvent and the plant matrix. |

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)

Ultrasound-assisted extraction (UAE) utilizes the energy of ultrasonic waves to enhance the extraction process. mdpi.com The acoustic cavitation produced by ultrasound creates tiny, high-energy bubbles that collapse near the plant cell walls, causing cell disruption and facilitating the release of intracellular compounds into the solvent. nih.gov This leads to increased mass transfer and faster extraction rates. mdpi.com Key parameters for UAE include ultrasonic frequency and power, temperature, solvent choice, and extraction time. nih.govajol.info Studies have shown that UAE can significantly reduce extraction time and solvent consumption compared to conventional methods for saponin extraction. mdpi.com

Microwave-assisted extraction (MAE) employs microwave energy to heat the solvent and plant material, which accelerates the extraction of target compounds. sciopen.comphcogrev.com The microwave radiation causes dipolar rotation and ionic conduction of molecules within the plant cells, leading to localized heating and a rapid increase in pressure that ruptures the cell walls. sciopen.com This allows for the efficient release of bioactive compounds into the solvent. sciopen.com Factors influencing MAE efficiency include microwave power, extraction time, solvent type, and the solvent-to-sample ratio. sciopen.com MAE is known for its high efficiency, reduced extraction times, and lower solvent usage. phcogrev.comresearchgate.net

| Technique | Principle | Advantages for this compound Extraction |

| UAE | Acoustic cavitation disrupts cell walls. nih.gov | Shorter extraction time, reduced solvent consumption, suitable for thermolabile compounds. mdpi.comscientificelectronicarchives.org |

| MAE | Microwave energy causes localized heating and cell rupture. sciopen.com | Rapid extraction, higher yields, reduced solvent and energy use. sciopen.commdpi.com |

Chromatographic Isolation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the isolation and purification of this compound from this mixture. core.ac.uk

Column chromatography is a fundamental technique used for the initial fractionation of the crude extract. globalresearchonline.netpalarch.nl The extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina, and a mobile phase (solvent system) is passed through the column. core.ac.uk Separation is achieved based on the differential affinities of the compounds for the stationary and mobile phases. core.ac.uk The polarity of the solvent system is often gradually increased to elute compounds of increasing polarity. palarch.nl

For the purification of saponins like this compound, reversed-phase chromatography is often employed. polypeptide.com In this technique, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile (B52724). polypeptide.com This method is highly effective for separating compounds based on their hydrophobicity.

Column Chromatography Techniques (e.g., Silica Gel, Sephadex)

Column chromatography is a fundamental and widely used technique for the purification of natural products like this compound. rroij.comlongdom.org It operates on the principle of differential partitioning of compounds between a stationary phase packed in a column and a mobile phase that percolates through it. rroij.comlongdom.org

Silica Gel Chromatography:

Silica gel is a polar adsorbent and is the most common stationary phase used in normal-phase column chromatography. rroij.comlongdom.org The separation mechanism is based on the polarity of the compounds. Non-polar compounds have a weaker interaction with the polar silica gel and thus elute faster with a non-polar mobile phase. In contrast, polar compounds, such as saponins with their multiple hydroxyl groups, adsorb more strongly to the silica gel and require a more polar mobile phase for elution. libretexts.org The process involves packing a glass column with silica gel and then passing a solvent system (mobile phase) through it. rroij.comlibretexts.org The crude plant extract containing this compound is loaded onto the top of the column, and as the solvent flows through, the different components of the mixture separate based on their affinity for the silica gel. libretexts.org

Sephadex Chromatography:

Sephadex is a brand of cross-linked dextran (B179266) gel used in size-exclusion chromatography, also known as gel filtration. sigmaaldrich.com This technique separates molecules based on their size. nih.gov The Sephadex beads are porous, and smaller molecules can enter these pores, causing them to take a longer path through the column. nih.gov Larger molecules, which are excluded from the pores, travel through the interstitial space between the beads and elute first. nih.gov Sephadex LH-20, a hydroxypropylated derivative, is particularly useful for the separation of natural products, including saponins. wikipedia.org In the isolation of this compound, Sephadex chromatography is often used as a subsequent purification step after initial fractionation on silica gel to remove impurities of similar polarity but different molecular size. thieme-connect.com

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a high-resolution purification technique that utilizes high pressure to pass the mobile phase through a column packed with small-diameter stationary phase particles (typically 3–10 µm). uhplcs.comresearchgate.net This results in highly efficient separations and is a powerful tool for isolating pure compounds from complex mixtures. researchgate.netnih.gov

For the isolation of this compound, reversed-phase HPLC is commonly employed. nih.gov In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). longdom.org this compound, being a relatively polar glycoside, will have a moderate retention time, allowing for its separation from both more polar and less polar impurities. The method development for prep-HPLC often starts at an analytical scale to optimize the separation conditions before scaling up to a preparative column, which has a larger diameter to accommodate higher sample loads. ymc.co.jp The goal of preparative HPLC is to achieve high purity of the target compound in sufficient quantities for further research. uhplcs.com

Counter-Current Chromatography (CCC) and High-Speed Counter-Current Chromatography (HSCCC)

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that does not use a solid support for the stationary phase. ufrj.brwikipedia.org Instead, it utilizes two immiscible liquid phases, where one serves as the stationary phase and the other as the mobile phase. wikipedia.orgaocs.org The stationary liquid phase is retained in the column by centrifugal force. wikipedia.org This technique eliminates the irreversible adsorption of samples onto a solid support, leading to high sample recovery. wikipedia.org

High-Speed Counter-Current Chromatography (HSCCC) is an advanced form of CCC that uses a strong centrifugal force to maintain a good retention of the stationary phase, allowing for higher flow rates of the mobile phase and thus faster separations. dokumen.pubpan.olsztyn.pl HSCCC is particularly well-suited for the separation of saponins due to their surfactant properties. A suitable biphasic solvent system is selected, and the crude extract is partitioned between the two phases. In one study on the separation of saponins from Beta vulgaris, a solvent system of TBME-BuOH-ACN-H2O (1:2:1:5, v/v/v/v) was used in head-to-tail mode with a flow rate of 3 mL/min and a rotation speed of 860 rpm, achieving a stationary phase retention of 47%. pan.olsztyn.pl The choice of the solvent system is critical for achieving successful separation in CCC and HSCCC.

Other Advanced Separation Methods (e.g., Gel Permeation Chromatography)

Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography, separates molecules based on their size or hydrodynamic volume in solution. wikipedia.orgchromtech.com The separation mechanism is not based on molecular weight but rather on the size of the molecule in a given solvent. researchgate.net The stationary phase consists of porous gel beads packed in a column. wikipedia.org Larger molecules that cannot enter the pores of the gel elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. chromtech.comresearchgate.net

GPC is often used for the analysis of polymers but can also be applied to the purification of natural products. wikipedia.org In the context of this compound isolation, GPC can be used to separate the saponin from other compounds with significantly different molecular sizes, such as high-molecular-weight polysaccharides or low-molecular-weight phenolics. Commercial gels like Styragel (cross-linked polystyrene-divinylbenzene) and various Bio-Gel and Sephacryl media are available for GPC applications. wikipedia.orgresearchgate.net

Optimization of Extraction and Isolation Parameters for Yield and Purity of this compound

The efficiency of this compound extraction and purification is highly dependent on several parameters that need to be optimized to maximize both the yield and purity of the final product. researchgate.netnih.gov These parameters influence the solubility, stability, and chromatographic behavior of the target compound.

Key parameters that are often optimized include:

Extraction Solvent: The choice of solvent and its composition (e.g., ethanol concentration in water) significantly affects the extraction efficiency of saponins. nih.gov

Extraction Time and Temperature: These parameters influence the rate of mass transfer of the compound from the plant material to the solvent. nih.gov

Liquid-to-Solid Ratio: This ratio affects the concentration gradient and, consequently, the extraction yield. mdpi.com

Particle Size of Plant Material: Smaller particle sizes generally lead to a larger surface area for extraction, but excessively fine powders can cause issues with solvent penetration and filtration. researchgate.net

pH of the Extraction Medium: The pH can influence the solubility and stability of saponins.

Chromatographic Conditions: For purification, parameters such as the choice of stationary phase, mobile phase composition and gradient, flow rate, and column temperature are critical for achieving high resolution and purity.

Response Surface Methodology (RSM) is a statistical tool often used to optimize these extraction parameters simultaneously. nih.govscielo.br For instance, a study on the extraction of verbascoside (B1683046) (a related compound) from olive leaves optimized parameters like extraction time, liquid-solid ratio, and moisture content using RSM. mdpi.com Another study on flavonoid extraction optimized the liquid–solid ratio, ultrasonic power, ethanol concentration, and extraction time. frontiersin.org By systematically varying these parameters and analyzing the resulting yield and purity, optimal conditions can be determined to achieve the most efficient isolation of this compound.

Table 1: Optimization of Extraction Parameters for Phenolic Compounds (Illustrative Example)

| Parameter | Range Studied | Optimal Value (UAE) mdpi.com | Optimal Value (WBE) mdpi.com |

| Extraction Time | 15-150 min | 55 min | 140 s |

| Liquid-Solid Ratio | 10:1 - 50:1 mL/g | 200 mL/g | 210 mL/g |

| Moisture/Solvent Conc. | 10-50% | 20% | 30% |

| Temperature | 20-80 °C | Not specified | Not specified |

| Ultrasonic Power | Not specified | Not specified | Not specified |

| UAE: Ultrasound-Assisted Extraction; WBE: Wall-Breaking Extraction. Data is illustrative for phenolic compounds and verbascoside, not specifically this compound, but demonstrates the optimization process. |

Structural Elucidation and Spectroscopic Characterization of Verbascosaponin and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of natural products like Verbascosaponin. nih.gov It provides detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms within the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for a complete and unambiguous assignment of the structure. nih.gov

One-Dimensional NMR (¹H-NMR, ¹³C-NMR) Analysis

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental insights into the molecular structure of this compound.

The ¹H-NMR spectrum displays the chemical shifts, integrations, and coupling patterns of all the hydrogen atoms in the molecule. youtube.com The chemical shift values indicate the electronic environment of each proton. For instance, protons attached to carbons bearing electronegative atoms like oxygen will appear at a higher chemical shift (downfield). libretexts.org The integration of each signal corresponds to the number of protons it represents. youtube.com The splitting pattern, or multiplicity (e.g., singlet, doublet, triplet), arises from the interaction with neighboring protons and provides information about the connectivity of atoms. youtube.com

The ¹³C-NMR spectrum reveals the number of unique carbon atoms in the molecule and their respective chemical environments. libretexts.org Similar to ¹H-NMR, the chemical shifts in ¹³C-NMR are influenced by the electronic environment, with carbons attached to oxygen atoms resonating at higher chemical shifts. libretexts.org Unlike ¹H-NMR, the signal intensities in a standard ¹³C-NMR spectrum are not directly proportional to the number of carbon atoms. libretexts.org

A representative, though not exhaustive, table of ¹H and ¹³C NMR data for a related compound, Verbascoside (B1683046), is provided below to illustrate the type of information obtained from these experiments. researchgate.net

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

| Aglycone | |||

| 1 | 131.4 | - | - |

| 2 | 116.2 | 6.68 | d |

| 3 | 145.8 | - | - |

| 4 | 144.2 | - | - |

| 5 | 117.1 | 6.78 | d |

| 6 | 121.2 | 6.57 | dd |

| 7 | 71.8 | 2.77 | t |

| 8 | 36.5 | 3.85 | m |

| Caffeoyl Moiety | |||

| 1' | 127.5 | - | - |

| 2' | 115.1 | 6.92 | d |

| 3' | 146.5 | - | - |

| 4' | 149.1 | - | - |

| 5' | 116.3 | 6.78 | d |

| 6' | 123.0 | 7.05 | dd |

| 7' | 168.4 | 7.58 | d |

| 8' | 114.5 | 6.27 | d |

| Glucose Moiety | |||

| 1'' | 104.2 | 4.38 | d |

| 2'' | 75.9 | 3.45 | m |

| 3'' | 81.5 | 3.80 | t |

| 4'' | 70.5 | 4.91 | t |

| 5'' | 75.8 | 3.55 | m |

| 6'' | 62.1 | 3.70 | m |

| Rhamnose Moiety | |||

| 1''' | 102.7 | 5.18 | d |

| 2''' | 72.1 | 3.90 | dd |

| 3''' | 72.0 | 3.58 | dd |

| 4''' | 73.6 | 3.30 | t |

| 5''' | 70.4 | 3.50 | m |

| 6''' | 18.4 | 1.09 | d |

| Data adapted from studies on Verbascoside, a related phenylethanoid glycoside. The exact chemical shifts for this compound will differ. |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for assembling the complete structure of complex molecules like this compound. mdpi.com These experiments reveal correlations between nuclei, allowing for the establishment of bond connectivities and spatial relationships. epfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com It is instrumental in identifying adjacent protons and thus piecing together spin systems within the molecule, such as those in the individual sugar units and the aglycone backbone. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. emerypharma.com By analyzing the cross-peaks in an HSQC spectrum, each proton signal can be assigned to its corresponding carbon atom, providing a direct link between the ¹H and ¹³C NMR data. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). youtube.com HMBC is particularly crucial for connecting the different structural fragments. For example, it can establish the linkages between sugar units and the aglycone, and identify quaternary carbons (carbons with no attached protons) which are not observed in HSQC spectra. epfl.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond correlations, NOESY reveals through-space interactions between protons that are physically close to each other, typically within 5 Å. libretexts.orgyoutube.com This is vital for determining the stereochemistry of the molecule, such as the relative configuration at chiral centers and the conformation of the glycosidic linkages between the sugar units. libretexts.orgacdlabs.com For instance, a NOESY correlation between a proton on one sugar unit and a proton on an adjacent sugar unit can confirm their spatial proximity and help define the three-dimensional structure. youtube.com

Together, these 2D NMR techniques provide a comprehensive map of the molecular structure of this compound, allowing for the unambiguous assignment of all proton and carbon signals and the determination of its complex stereochemistry. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of this compound and for sequencing the sugar units through fragmentation analysis. creative-proteomics.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing large, non-volatile, and thermally labile molecules like saponins (B1172615). nih.govmetwarebio.com In ESI-MS, the sample solution is sprayed through a high-voltage capillary, creating charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte molecule. nih.gov

A key advantage of ESI-MS is that it typically produces intact molecular ions (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻), which allows for the accurate determination of the molecular weight of this compound. mdpi.com High-resolution mass spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, which can be used to determine the elemental formula of the compound. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Glycoside Linkage Analysis

Tandem mass spectrometry (MS/MS) is a crucial technique for sequencing the oligosaccharide chains of saponins. uni-mainz.de In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first stage of the mass spectrometer and then subjected to fragmentation, often through collision-induced dissociation (CID). creative-proteomics.comuni-mainz.de The resulting fragment ions are then analyzed in the second stage of the mass spectrometer.

The fragmentation of glycosides in MS/MS typically occurs at the glycosidic bonds, leading to the sequential loss of sugar units. uni-mainz.de By analyzing the mass differences between the precursor ion and the various fragment ions, the sequence of the sugar residues in the oligosaccharide chain can be determined. ucdavis.edunih.govnih.gov For example, the loss of a hexose (B10828440) unit corresponds to a mass difference of 162 Da, while the loss of a deoxyhexose unit (like rhamnose) corresponds to a mass difference of 146 Da. This systematic fragmentation pattern provides definitive evidence for the composition and sequence of the carbohydrate portion of this compound. ucdavis.edunih.govnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While NMR and MS provide the most detailed structural information, IR and UV-Vis spectroscopy offer valuable data on the functional groups present in this compound and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. researchgate.net The absorption frequencies are characteristic of specific functional groups. In the case of this compound, the IR spectrum would typically show strong, broad absorption bands corresponding to hydroxyl (-OH) groups from the sugar moieties and the aglycone. researchgate.net Absorptions corresponding to C-H stretching and bending, as well as C-O stretching vibrations, would also be prominent.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. technologynetworks.comazooptics.com The presence of chromophores, or light-absorbing groups, determines the UV-Vis absorption spectrum. wikipedia.org Saponins like this compound may exhibit UV absorption due to the presence of double bonds or other conjugated systems within the aglycone structure. glycoscience.ruacs.org The wavelength of maximum absorbance (λmax) can provide clues about the nature of the chromophore. azooptics.com

| Spectroscopic Technique | Information Provided |

| ¹H-NMR | Proton chemical shifts, coupling constants, and integration (number of protons). |

| ¹³C-NMR | Carbon chemical shifts and the number of unique carbon environments. |

| COSY | Connectivity between adjacent protons (through-bond coupling). |

| HSQC | Direct one-bond correlation between protons and carbons. |

| HMBC | Long-range (2-3 bond) correlations between protons and carbons. |

| NOESY | Through-space correlations between protons, revealing stereochemistry. |

| ESI-MS | Accurate molecular weight and elemental formula (with HRMS). |

| MS/MS | Fragmentation patterns for sequencing of the glycoside chain. |

| IR Spectroscopy | Presence of functional groups (e.g., -OH, C=C). |

| UV-Vis Spectroscopy | Presence of chromophores (e.g., conjugated systems). |

Preclinical Biological Activities and Mechanistic Investigations of Verbascosaponin

Antimicrobial Activities of Verbascosaponin

Saponins (B1172615) as a class of compounds are known for their antimicrobial properties, acting through various mechanisms to inhibit the growth of bacteria and fungi.

The direct antibacterial efficacy of isolated this compound is not extensively documented with specific minimum inhibitory concentration (MIC) values. The MIC is the lowest concentration of a substance that prevents the visible in vitro growth of a microorganism nih.govwikipedia.org.

However, studies on related compounds and plant extracts containing saponins provide some insight. For instance, verbascoside (B1683046), a phenylpropanoid glycoside often found alongside this compound, did not show direct inhibitory effects when used alone against Staphylococcus aureus and Escherichia coli at concentrations up to 200 µg/mL nih.govnih.gov. Despite this, it was found to potentiate the antibacterial action of the antibiotic gentamicin, suggesting a synergistic role in overcoming bacterial resistance nih.govnih.gov. Plant extracts rich in saponins have demonstrated antibacterial activity against various wound pathogens, indicating the potential of this class of compounds biomedpharmajournal.org.

Table 1: In vitro Antibacterial-Related Activity of Verbascoside

| Compound | Bacterial Strain | Observation | Source(s) |

|---|---|---|---|

| Verbascoside | Staphylococcus aureus | No direct inhibition alone (up to 200 µg/mL); Synergistic with gentamicin | nih.gov, nih.gov |

This table displays data for the related compound Verbascoside, as direct MIC values for this compound were not available in the provided search results.

The antifungal activity of saponins is generally attributed to their interaction with fungal cell membranes. A primary mechanism involves binding to sterols, particularly ergosterol, a key component of the fungal cell membrane mdpi.comscielo.br. This binding disrupts membrane integrity, leading to increased permeability and the leakage of vital cellular components, ultimately causing cell death nih.govnih.gov.

Other associated mechanisms of antifungal action by natural products like saponins include:

Inhibition of Cell Wall Synthesis: Interference with the synthesis of essential cell wall components like glucan or chitin (B13524) nih.gov.

Mitochondrial Disruption: Causing damage to mitochondria, which can lead to an accumulation of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential mdpi.comnih.gov.

Inhibition of Key Enzymes: Blocking enzymes necessary for fungal survival and growth, such as thymidylate synthase, which is involved in DNA synthesis scielo.br.

Studies on specific saponins, such as theasaponin (B77562) E1 and assamsaponin A from tea seeds, have demonstrated potent activity against Candida albicans, with a reported Minimum Inhibitory Concentration (MIC) of 100 µM mdpi.com. These saponins were shown to disrupt the cell membrane, induce ROS accumulation, and damage mitochondria mdpi.com. While these mechanisms are characteristic of saponins, further research is needed to determine the specific antifungal efficacy and MIC values of this compound itself.

Anti-inflammatory Actions of this compound

This compound has demonstrated significant anti-inflammatory effects in preclinical studies, acting through the modulation of key signaling pathways and inflammatory mediators.

The anti-inflammatory activity of this compound is linked to its ability to regulate major inflammatory pathways. Like other saponins, it is thought to inhibit eicosanoid-generating enzymes such as cyclooxygenases (COX) and lipoxygenases, thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes researchgate.net.

A critical pathway modulated by related saponins is the nuclear factor-kappa B (NF-κB) signaling cascade nih.gov. NF-κB is a transcription factor that controls the gene expression of numerous pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), COX-2, and cytokines like TNF-α and IL-6 nih.govnih.gov. Buddlejasaponin IV, a similar saponin (B1150181), was found to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκB-α. This action blocks the translocation of the NF-κB p65 subunit into the nucleus, thus suppressing the expression of inflammatory genes nih.gov.

Furthermore, studies on this compound A suggest a possible corticoid-like mechanism of action, as its anti-inflammatory effect was significantly reduced by actinomycin (B1170597) D, an inhibitor of mRNA synthesis researchgate.netresearchgate.net.

The anti-inflammatory potential of this compound has been validated in established experimental models. In an in vivo model of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema, both this compound and its analogue, this compound A, showed excellent anti-inflammatory activity researchgate.net.

In vitro models, such as lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7), are commonly used to screen for anti-inflammatory compounds nih.gov. In these models, the compound's ability to suppress the production of inflammatory markers like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines (TNF-α, IL-1β, IL-6) is measured nih.gov. While specific data for this compound in these cell models is not detailed in the provided results, phenylpropanoid glycosides, the broader class to which this compound belongs, are known to inhibit macrophage activity and reduce the production of inflammatory mediators researchgate.net.

Table 2: Anti-inflammatory Activity of this compound

| Compound | Model | Measurement | Result | Source(s) |

|---|---|---|---|---|

| This compound | TPA-induced mouse ear edema | ID₅₀ (Inhibitory Dose, 50%) | 0.18 mmol/ear | researchgate.net |

| This compound A | TPA-induced mouse ear edema | ID₅₀ (Inhibitory Dose, 50%) | 0.32 mmol/ear | researchgate.net |

Anticancer and Antiproliferative Effects of this compound

This compound has been identified as a component in plant extracts showing antiproliferative effects against cancer cells. The primary mechanism appears to involve the induction of programmed cell death, or apoptosis.

In vitro studies using extracts from Scrophularia oxysepala, which contain this compound, demonstrated significant antiproliferative activity against the MCF-7 human breast cancer cell line. Notably, this cytotoxic effect appeared to be selective for cancer cells, with no adverse effects observed on normal cells in the study researchgate.net.

The mechanism underlying this anticancer effect is linked to the induction of apoptosis through the intrinsic mitochondrial pathway ijpsonline.com. This is supported by findings that show an upregulation in the mRNA expression of caspase-9 (an initiator caspase in the intrinsic pathway) and caspase-3 (an executioner caspase) in treated MCF-7 cells. The activation of this pathway is often regulated by the p53 tumor suppressor protein, which plays a crucial role in initiating cell cycle arrest and apoptosis in response to cellular stress ijpsonline.com.

While specific IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) for this compound across a wide range of cancer cell lines are not available in the provided search results, its involvement in pro-apoptotic mechanisms in breast cancer cells has been established.

Table 3: Anticancer and Antiproliferative Effects of this compound-Containing Extract

| Cell Line | Cancer Type | Observed Effect | Implied Mechanism | Source(s) |

|---|

Induction of Apoptosis in Cancer Cell Lines (In vitro Models)

This compound has been identified as a component in plant extracts that can induce apoptosis, or programmed cell death, in various cancer cell lines through in vitro studies. jrespharm.com Apoptosis is a critical mechanism for controlling the proliferation of cancer cells, and its induction is a key strategy for many anti-cancer therapies. nih.govphcogj.com

Research on fractions of Scrophularia oxysepala, which contain this compound, demonstrated the induction of apoptosis in MCF-7 human breast cancer cells. jrespharm.comresearchgate.net The mechanism in these cells was suggested to involve the intrinsic mitochondrial pathway, confirmed by an increased expression of Caspase-9 mRNA. researchgate.net This pathway ultimately converges on the activation of executioner caspases like caspase-3. researchgate.net

In studies using verbascoside, a structurally related compound, on human colorectal cancer (CRC) cell lines (HCT-116 and HT-29), treatment led to a significant increase in apoptosis. nih.gov This effect was linked to the activation of the HIPK2–p53 signaling pathway. nih.gov The treatment enhanced the expression of pro-apoptotic proteins such as HIPK2, p53, and Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov Similarly, in glioblastoma U87 cells, a related compound promoted apoptosis by increasing the expression of Bax, cleaved caspase-3, and cleaved PARP, and reducing the expression of anti-apoptotic proteins like Bcl-2 and survivin. mdpi.com

The induction of apoptosis is often characterized by morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation. researchgate.net The ability of this compound-containing extracts to trigger these events underscores its potential as a pro-apoptotic agent in cancer research.

Table 1: In Vitro Apoptotic Effects of this compound and Related Compounds This table is interactive. Click on headers to sort.

| Cell Line | Cancer Type | Observed Effects | Associated Pathway | Citation |

|---|---|---|---|---|

| MCF-7 | Breast Cancer | Induction of apoptosis, increased Caspase-9 expression. | Intrinsic Mitochondrial Pathway | jrespharm.comresearchgate.net |

| HCT-116 | Colorectal Cancer | Increased apoptosis, elevated HIPK2, p53, Bax; decreased Bcl-2. | HIPK2–p53 Signaling | nih.gov |

| HT-29 | Colorectal Cancer | Increased apoptosis, elevated HIPK2, p53, Bax; decreased Bcl-2. | HIPK2–p53 Signaling | nih.gov |

Cell Cycle Arrest Mechanisms

Cell cycle arrest is a crucial mechanism to halt the uncontrolled proliferation of cancer cells. oncotarget.comfrontiersin.org This process prevents cells from progressing through the different phases of division (G1, S, G2, M), providing an opportunity for DNA repair or, if the damage is too severe, the initiation of apoptosis. oncotarget.comnih.gov The cell cycle is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). oncotarget.com

While this compound has demonstrated clear anti-proliferative effects, the specific mechanisms of cell cycle arrest are an area of ongoing investigation. The inhibition of proliferation in cancer cells is often achieved by inducing a halt at specific checkpoints, such as the G1/S or G2/M transitions. ccb-stejarul.rotandfonline.com For instance, studies on other natural compounds have shown that they can arrest the cell cycle in the G2/M phase by decreasing the expression of key regulatory proteins like Cyclin B1 and CDK1. ebrary.netnih.gov

The p53 tumor suppressor pathway plays a central role in mediating cell cycle arrest in response to cellular stress. nih.gov Activation of p53 can lead to the transcription of CDK inhibitors like p21, which can halt the cell cycle at the G1/S checkpoint. frontiersin.orgccb-stejarul.ro Given that this compound-related compounds can activate the p53 pathway to induce apoptosis, it is plausible that this pathway also contributes to cell cycle arrest, although direct evidence specifically for this compound is still emerging. nih.gov The disruption of signaling pathways that drive proliferation, such as the STAT3 pathway inhibited by a this compound-related compound, can also lead to cell cycle arrest. mdpi.com

Inhibition of Cell Proliferation and Migration

This compound and its related compounds have been shown to inhibit the proliferation, migration, and invasion of various cancer cells in preclinical studies. These processes are hallmarks of cancer progression and metastasis.

In glioblastoma cells (U87), the related compound verbascoside was found to decrease cell proliferation, migration, and invasion. mdpi.com The mechanism behind this inhibition involves the upregulation of the protein tyrosine phosphatase SHP-1 and subsequent inhibition of STAT3 phosphorylation. mdpi.com The STAT3 signaling pathway is often overactive in cancer and promotes the expression of genes involved in survival, proliferation, and invasion, including MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cell migration. mdpi.com

Furthermore, in oral squamous cell carcinoma (OSCC), verbascoside was reported to inhibit cell proliferation, migration, and invasion. ajol.info This effect was mediated through the METTL3-regulated miR-31-5p/HIPK2 axis. ajol.info The study indicated that verbascoside treatment inhibited the expression of METTL3, which in turn affected the processing of microRNA-31-5p. ajol.info This ultimately influenced the target protein HIPK2, a known tumor suppressor, leading to the suppression of cancer cell progression. ajol.info

These findings highlight that this compound can target key signaling pathways that are fundamental to the aggressive behavior of cancer cells.

Table 2: Effects of this compound-related Compounds on Cell Proliferation and Migration This table is interactive. Click on headers to sort.

| Cell Line | Cancer Type | Effect | Mechanism of Action | Citation |

|---|---|---|---|---|

| U87 | Glioblastoma | Inhibition of proliferation, migration, and invasion. | Upregulation of SHP-1, inhibition of STAT3 phosphorylation, reduced MMP-2 and MMP-9. | mdpi.com |

| OSCC cells | Oral Squamous Cell Carcinoma | Inhibition of proliferation, migration, and invasion. | Inhibition of METTL3-regulated miR-31-5p/HIPK2 axis. | ajol.info |

Other Pharmacological Effects of this compound

Neuroprotective Potential and Associated Cellular Pathways

Phenylethanoid glycosides, the class of compounds to which this compound belongs, are recognized for a range of biological activities, including neuroprotective effects. Inflammation is a key process in the pathology of many neurodegenerative diseases, and the anti-inflammatory properties of compounds are often linked to their neuroprotective potential.

This compound and the related this compound A have demonstrated excellent anti-inflammatory effects in preclinical models. This activity is a significant indicator of its potential to protect neuronal cells from inflammatory damage. The anti-inflammatory actions of related compounds have been associated with the modulation of cytokines, such as increasing the production of the anti-inflammatory cytokine IL-10. While the precise cellular pathways for this compound's neuroprotective action require further elucidation, its established anti-inflammatory capacity provides a strong basis for this potential therapeutic effect.

Hepatoprotective Activities

This compound has demonstrated significant hepatoprotective activity in preclinical models of liver injury. The liver is susceptible to damage from various toxins and drugs, leading to conditions like hepatocellular necrosis.

In a study using a rat model of thioacetamide-induced liver damage, this compound exhibited a potent hepatoprotective effect. This protection was attributed to its ability to preserve the integrity of the liver cell membrane against necrotic damage. By stabilizing the cellular membrane, this compound reduces the release of liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) into the serum, which are key markers of liver damage. This suggests that this compound helps maintain the structural and functional integrity of hepatocytes under toxic stress. The hepatoprotective effects of this compound are also linked to its antioxidant properties, which help to counteract oxidative stress, a major contributor to liver injury.

Analgesic Properties in Preclinical Models

The analgesic, or pain-relieving, properties of this compound are primarily linked to its potent anti-inflammatory activity. Pain is often a cardinal sign of inflammation, and compounds that reduce inflammation can consequently alleviate pain. Preclinical studies utilize various models to assess analgesic effects, such as the hot plate test for central analgesia and the acetic acid-induced writhing test for peripheral analgesia. nih.gov

This compound and this compound A have shown excellent anti-inflammatory effects in the TPA-induced mouse ear edema model, a standard test for acute inflammation. mdpi.com The potency of this compound A in this model was found to be twice as high as that of the standard anti-inflammatory drug, indomethacin. mdpi.com Saponins as a class of compounds are recognized for their potential analgesic activity in various preclinical models. nih.gov The significant reduction of inflammation by this compound strongly suggests a corresponding analgesic effect, particularly in pain conditions that have an inflammatory component.

Table 3: Preclinical Models for Analgesic and Anti-inflammatory Assessment This table is interactive. Click on headers to sort.

| Preclinical Model | Type of Effect Measured | Relevance | Citation |

|---|---|---|---|

| TPA-induced Mouse Ear Edema | Anti-inflammatory | Assesses topical anti-inflammatory activity, relevant to inflammatory pain. | mdpi.com |

| Acetic Acid-Induced Writhing Test | Peripheral Analgesic | Measures visceral pain and the effectiveness of peripheral analgesics. | nih.gov |

| Hot Plate Test | Central Analgesic | Evaluates response to thermal pain, mediated by the central nervous system. |

In vitro Cardiovascular Activity (e.g., Chronotropism, Inotropism)

The cardiovascular effects of this compound, specifically its direct influence on heart muscle contractility (inotropism) and heart rate (chronotropism), have not been extensively detailed in available scientific literature. In pharmacology, inotropism refers to the modification of the force or energy of muscular contractions. mdpi.com Positive inotropic agents increase the strength of myocardial contraction, while negative inotropic agents weaken it. mdpi.com This is often achieved by modulating intracellular calcium levels within cardiomyocytes. mdpi.com For instance, cardiac glycosides like digoxin (B3395198) exert a positive inotropic effect by inhibiting the Na+/K+ ATPase pump, which leads to an increase in intracellular calcium. mdpi.com

Chronotropism pertains to changes in the heart rate, which is the frequency of the cardiac cycle. nih.gov Positive chronotropic effects result in an increased heart rate, whereas negative chronotropic effects lead to a decrease. nih.gov These effects are primarily mediated by the autonomic nervous system's influence on the sinoatrial node, the heart's natural pacemaker. nih.gov For example, phosphodiesterase inhibitors can exhibit both positive inotropic and chronotropic effects by increasing intracellular cyclic AMP (cAMP) levels. nih.gov

While some saponins and plant extracts have been investigated for cardiovascular properties, specific in vitro studies quantifying the direct chronotropic and inotropic effects of isolated this compound on cardiac muscle preparations are not prominently reported. e-lactancia.orgnih.gov Therefore, a definitive profile of this compound's activity in these areas remains to be established through targeted research.

Antiprotozoal, Anthelmintic, and Antispasmodic Activities